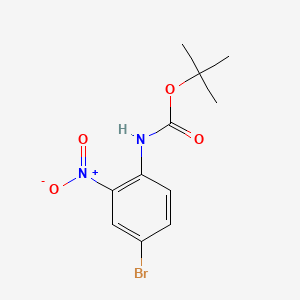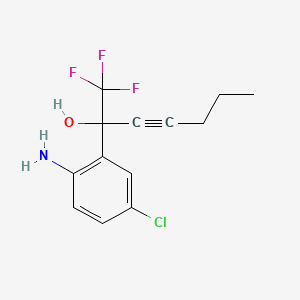
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol is a synthetic organic compound characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group attached to a hept-3-yn-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-5-chlorobenzene, which serves as the starting material.
Alkyne Addition: The next step involves the addition of a trifluoromethylated alkyne to the aromatic ring. This can be achieved through a Sonogashira coupling reaction, where the alkyne is coupled with the aromatic halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the terminal alkyne position. This can be accomplished through hydroboration-oxidation, where the alkyne is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-one.
Reduction: Formation of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-amine.
Substitution: Formation of 2-(2-Amino-5-methoxyphenyl)-1,1,1-trifluorohept-3-yn-2-ol.
Aplicaciones Científicas De Investigación
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of trifluoromethylated compounds on biological systems, including enzyme inhibition and receptor binding.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoropent-3-yn-2-ol: Similar structure but with a shorter carbon chain.
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorobut-3-yn-2-ol: Similar structure but with an even shorter carbon chain.
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohex-3-yn-2-ol: Similar structure but with a slightly shorter carbon chain.
Uniqueness
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol is unique due to its specific combination of functional groups and carbon chain length, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(2-amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c1-2-3-4-7-12(19,13(15,16)17)10-8-9(14)5-6-11(10)18/h5-6,8,19H,2-3,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMQFWMVICHYJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC(C1=C(C=CC(=C1)Cl)N)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
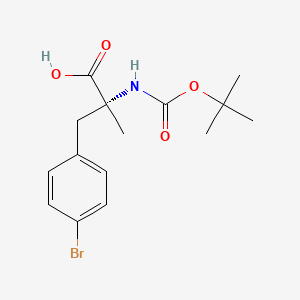
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)
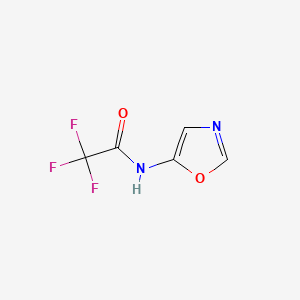
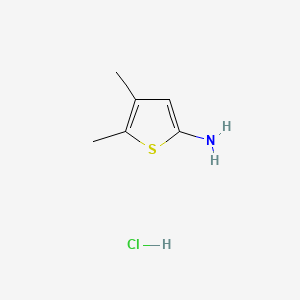
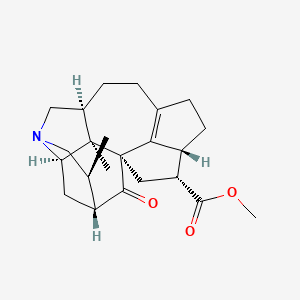
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)
![1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine](/img/structure/B566210.png)
![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566214.png)
![N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566215.png)
![N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566216.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
![N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester](/img/structure/B566218.png)
